molecular formula C11H17N3O4 B6599240 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid CAS No. 1696030-74-6

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid

Cat. No. B6599240
CAS RN: 1696030-74-6
M. Wt: 255.27 g/mol
InChI Key: WXXVJAQLQWHJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid, commonly referred to as TBCA, is an organic compound with a molecular weight of 267.34 g/mol. It is a white crystalline solid with a melting point of approximately 148°C. TBCA is used in a variety of synthetic organic chemistry applications and has been studied for its various biochemical and physiological effects.

Scientific Research Applications

TBCA has been used in a variety of scientific research applications. It has been used as a substrate for enzymes such as carboxylesterases and as a catalyst for the synthesis of various compounds. It has also been used in the synthesis of various pharmaceuticals and in the synthesis of polymers materials. Additionally, TBCA has been used in the study of various biochemical and physiological processes.

Mechanism of Action

TBCA acts as a substrate for carboxylesterases, which are enzymes that catalyze the hydrolysis of ester bonds in organic compounds. TBCA is hydrolyzed by carboxylesterases to form imidazole-4-carboxylic acid and tert-butyl alcohol. The hydrolysis of TBCA is an important reaction in the synthesis of various pharmaceuticals and polymers.
Biochemical and Physiological Effects
TBCA has been studied for its effects on biochemical and physiological processes. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels and can have a variety of effects on the body, including increased alertness and improved cognitive function. In addition, TBCA has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is responsible for the synthesis of prostaglandins. This inhibition can lead to anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

TBCA has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively inexpensive and can be stored for long periods of time without degradation. However, TBCA can be toxic in high concentrations and should be handled with care.

Future Directions

There are many potential future directions for research on TBCA. Further research could be conducted on its effects on various biochemical and physiological processes, including its effects on the enzymes acetylcholinesterase and cyclooxygenase. Additionally, research could be conducted on its potential applications in the synthesis of various pharmaceuticals and polymers. Additionally, research could be conducted on the potential toxicity of TBCA and ways to reduce its toxicity. Finally, research could be conducted on the potential interactions of TBCA with other compounds and its potential synergistic effects.

Synthesis Methods

TBCA is synthesized via a two-step process. In the first step, tert-butyl carbamate is reacted with 1-bromo-2-chloroethane to form tert-butyl N-(2-chloroethyl)carbamate. In the second step, the tert-butyl N-(2-chloroethyl)carbamate is reacted with 1-bromo-2-imidazole to form TBCA. The reaction is carried out in an aqueous solution at a temperature of approximately 100°C.

properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4/c1-11(2,3)18-10(17)12-4-5-14-6-8(9(15)16)13-7-14/h6-7H,4-5H2,1-3H3,(H,12,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXVJAQLQWHJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-Butoxycarbonyl)amino)ethyl)-1H-imidazole-4-carboxylic acid

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